
3-Amino-3-deoxy-D-mannose HCl
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Overview
Description
3-Amino-3-deoxy-D-mannose hydrochloride is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of D-mannose, where the hydroxyl group at the third carbon is replaced by an amino group, and it is often used in its hydrochloride salt form to enhance its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-deoxy-D-mannose hydrochloride typically involves the selective amination of D-mannose. One common method includes the use of ammonia or other amine sources to replace the hydroxyl group at the third carbon position. The reaction is often carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-3-deoxy-D-mannose hydrochloride may involve large-scale chemical reactors where D-mannose is treated with ammonia or other amine sources. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and minimize by-products. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-deoxy-D-mannose hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-3-deoxy-D-mannose hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of sugars in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of biochemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-3-deoxy-D-mannose hydrochloride involves its interaction with specific enzymes and proteins involved in glycosylation. The compound can act as a substrate or inhibitor for these enzymes, thereby affecting the glycosylation pathways. This interaction can lead to changes in the structure and function of glycoproteins and other glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
D-Mannosamine hydrochloride: Another amino sugar with similar properties but differs in the position of the amino group.
2-Amino-2-deoxy-D-glucose: Similar structure but with the amino group at the second carbon position.
N-Acetyl-D-mannosamine: An acetylated derivative of D-mannosamine.
Uniqueness
3-Amino-3-deoxy-D-mannose hydrochloride is unique due to its specific structure, which allows it to participate in distinct biochemical pathways and reactions. Its ability to act as a substrate or inhibitor in glycosylation processes makes it valuable for research in glycobiology and related fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-3-deoxy-D-mannose HCl, and how can purity be ensured during preparation?
- Methodological Answer : The compound is synthesized via glycosylation reactions, such as those employing N-iodosuccinimide/silver triflate promoters, which are effective for introducing amino sugar residues into oligosaccharides . Post-synthesis, purity can be verified using reversed-phase HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) to confirm molecular weight and detect impurities . Potentiometric titration (using derivative plots for endpoint detection) may also quantify residual HCl or free amino groups .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is critical for confirming stereochemistry and regiochemistry. For example, the axial/equatorial orientation of the amino group at C3 can be resolved via NOESY correlations . High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₆H₁₄ClNO₅) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Despite its non-hazardous classification under GHS, standard precautions apply: use fume hoods to avoid inhalation of hydrochloride vapors, wear nitrile gloves to prevent skin contact, and store the compound in airtight containers at -20°C to limit hygroscopic degradation . Emergency procedures for accidental exposure include rinsing eyes/skin with water for 15 minutes and seeking medical evaluation .
Advanced Research Questions
Q. How does this compound interact in enzymatic systems, particularly in glycoconjugate biosynthesis?
- Methodological Answer : The compound serves as a substrate analog in studies of glycosyltransferases or epimerases. For example, its incorporation into oligosaccharides can be tracked using isotopic labeling (e.g., ¹³C at C6) followed by LC-MS/MS analysis to monitor enzymatic activity or inhibition . Competitive inhibition assays with wild-type vs. mutant enzymes can elucidate substrate specificity .
Q. What analytical strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) identify polymorphs, while Karl Fischer titration quantifies water content. Comparative studies using standardized solvents (e.g., anhydrous DMSO vs. aqueous buffers) clarify solubility profiles .
Q. How can researchers differentiate this compound from structural isomers like 4-Amino-4,6-dideoxy-D-mannose?
- Methodological Answer : Ion-mobility mass spectrometry (IMS) separates isomers based on collision cross-section differences. Enzymatic digestion with mannosidases (e.g., α-mannosidase) followed by HPLC analysis can also distinguish resistance patterns: the 3-amino derivative resists cleavage at the α-(1→3) linkage, unlike 4-amino analogs .
Q. What strategies stabilize this compound in aqueous solutions for long-term biochemical assays?
- Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. In solution, buffering at pH 4–5 (acetate buffer) minimizes hydrolysis of the glycosidic bond. Real-time stability studies using NMR or circular dichroism (CD) monitor degradation products like free mannose or ammonium ions .
Properties
Molecular Formula |
C6H14ClNO5 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5+,6-;/m1./s1 |
InChI Key |
ADFOMBKCPIMCOO-PVCLPBLSSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)N)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O.Cl |
Origin of Product |
United States |
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